3-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole
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Overview
Description
3-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a sec-butoxymethyl group at position 3, a sec-butyl group at position 1, and an iodine atom at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the sec-butoxymethyl group: This step involves the alkylation of the pyrazole ring with sec-butyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at position 4 can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the functional groups attached to the pyrazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide, typically under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex pyrazole-based compounds.
Scientific Research Applications
3-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies to investigate the biological activity of pyrazole derivatives, including their potential as enzyme inhibitors or receptor modulators.
Medicine: Research into the medicinal properties of pyrazole derivatives includes their potential use as anti-inflammatory, anti-cancer, or anti-microbial agents.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the sec-butoxymethyl group can influence its binding affinity and specificity for these targets. The exact pathways involved can vary, but typically include interactions with key amino acid residues in the active site of the target protein.
Comparison with Similar Compounds
Similar Compounds
- 3-(sec-butoxymethyl)-1-sec-butyl-4-chloro-1H-pyrazole
- 3-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole
- 3-(sec-butoxymethyl)-1-sec-butyl-4-bromo-1H-pyrazole
Uniqueness
3-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to similar compounds with different halogen atoms. The sec-butoxymethyl group also contributes to its distinct chemical properties, affecting its solubility, stability, and interactions with other molecules.
Properties
IUPAC Name |
1-butan-2-yl-3-(butan-2-yloxymethyl)-4-iodopyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21IN2O/c1-5-9(3)15-7-11(13)12(14-15)8-16-10(4)6-2/h7,9-10H,5-6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZABVATWGRBCMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COC(C)CC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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